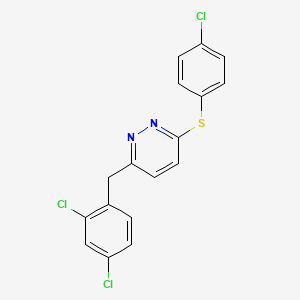

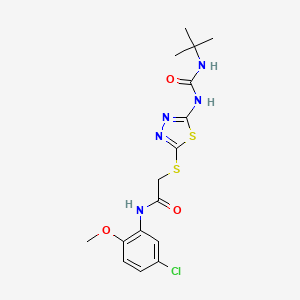

![molecular formula C12H14O4S B2709802 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione CAS No. 339098-80-5](/img/structure/B2709802.png)

3-[(Phenylsulfonyl)methyl]-2,4-pentanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Atom-Transfer Radical Cyclizations and Annulation Products

Research indicates that derivatives of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione are used in atom-transfer radical cyclizations. For instance, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate has been reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes in a process involving initial iodine atom-transfer annulation followed by an ionic cyclization. This process demonstrates the compound's utility in synthesizing complex structures with potential applications in drug development and material science (Flynn, Zabrowski, & Nosal, 1992).

[4+1] Anionic Annulation Approach to Cyclopentenes

Another study explored the conjugate addition of carbanions to 2,3-bis(phenylsulfonyl)-1,3-butadiene, showcasing a [4+1] annulation approach to synthesize phenylsulfonyl-substituted cyclopentenes. This method involves a tandem addition-proton exchange-addition sequence, highlighting the compound's role in creating novel cyclopentene derivatives, which can be foundational in developing new chemical entities for pharmaceuticals and agrochemicals (Padwa et al., 1994).

Organotin(IV) Complexes as Anticancer Drugs

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested for their in vitro cytotoxicity against various human tumor cell lines. These complexes represent a new class of potential anticancer drugs, indicating the broader applicability of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione derivatives in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

Electrochemical Investigations

The electrochemical behavior of derivatives such as 3-(p-sulfamoylphenylhydrazono)-2,4-pentanedione has been studied, showing potential applications in electroanalytical chemistry for the detection of sulfonamide antibiotics in environmental and biological samples. This research underscores the importance of these compounds in developing sensitive analytical methods (Goyal, Kumar, & Bhargava, 1992).

Synthesis of Polymeric Materials

The research also extends into polymer science, where derivatives of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione are utilized in the synthesis of novel polymeric materials. For example, the chemical reduction of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) demonstrates the compound's utility in creating new materials with unique properties for industrial applications (Liao & Weber, 1991).

properties

IUPAC Name |

3-(benzenesulfonylmethyl)pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-9(13)12(10(2)14)8-17(15,16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCRSUZQXKJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CS(=O)(=O)C1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Phenylsulfonyl)methyl]-2,4-pentanedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)

![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)